molecular formula C7H3ClF3NO B590203 3-(Trifluoromethyl)pyridine-2-carbonyl chloride CAS No. 128073-04-1

3-(Trifluoromethyl)pyridine-2-carbonyl chloride

Cat. No.: B590203
CAS No.: 128073-04-1
M. Wt: 209.552
InChI Key: PFHBPXVPKNGYEW-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a high-value acylating reagent primarily employed in medicinal chemistry and pharmaceutical research for the synthesis of novel amides and heterocyclic compounds. Its principal research value lies in its role as a key synthetic intermediate for building molecules that contain the pharmaceutically privileged 2-trifluoromethylpyridine scaffold. The trifluoromethyl group is known to significantly influence a compound's properties, enhancing metabolic stability, lipophilicity, and bioavailability, making derivatives of this reagent attractive candidates for drug discovery programs [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178]. The reagent reacts efficiently with nucleophiles, particularly amines, via nucleophilic acyl substitution to form carboxamide bonds, a fundamental reaction in constructing complex molecular architectures. This mechanism of action is central to its application in creating targeted libraries for high-throughput screening against various biological targets. Specific research applications include its use as a precursor in developing potent and selective kinase inhibitors, where the 2-pyridinecarbonyl moiety acts as a critical hinge-binding element within the ATP-binding site of kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858881/]. Furthermore, its derivatives are explored in agrochemical research for the design of new pesticides and herbicides, leveraging the physicochemical properties imparted by the trifluoromethyl group.

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)5-4(7(9,10)11)2-1-3-12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHBPXVPKNGYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664975
Record name 3-(Trifluoromethyl)pyridine-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128073-04-1
Record name 3-(Trifluoromethyl)-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Fluorinated Pyridine Scaffold: Technical Guide to 3-(Trifluoromethyl)pyridine-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a high-value electrophilic intermediate used extensively in the synthesis of agrochemicals (e.g., Fluopicolide) and pharmaceutical candidates targeting kinase pathways. Its structural significance lies in the 3-trifluoromethyl (


) group , which imparts critical bioisosteric properties: enhanced lipophilicity, metabolic stability against oxidative degradation, and unique steric modulation of the adjacent carbonyl center.

Due to the high hydrolytic instability of the acid chloride, it is frequently generated in situ from its parent acid. This guide treats the compound as a transient but isolable reactive species, focusing on its generation, handling, and downstream application.

Chemical Data Table
PropertySpecification
CAS Number (Acid Chloride) 128073-04-1
CAS Number (Parent Acid) 87407-12-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 209.55 g/mol
Physical State Yellowish fuming liquid (free base) or solid (HCl salt)
Boiling Point ~206°C (Predicted)
Reactivity Hazard Reacts violently with water/alcohols; Corrosive
Storage Inert atmosphere (

or

), <4°C, Desiccated

Synthetic Architecture & Protocol

The synthesis of this compound is a nucleophilic acyl substitution where the hydroxyl group of the parent acid is replaced by a chloride. While Thionyl Chloride (


) is the industrial standard, the Oxalyl Chloride/DMF  method is preferred in medicinal chemistry for its milder conditions and easier workup (gaseous byproducts).
The "In Situ" Generation Protocol (Oxalyl Chloride Method)

Context: This protocol is designed for a 10 mmol scale, suitable for immediate coupling with amines to form amides.

Reagents:

  • 3-(Trifluoromethyl)picolinic acid (CAS 87407-12-3): 1.91 g (10 mmol)

  • Oxalyl Chloride: 1.05 mL (12 mmol, 1.2 eq)

  • DMF (Catalytic): 2-3 drops

  • Dichloromethane (DCM): Anhydrous, 20 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the system is under positive nitrogen pressure.

  • Slurry Formation: Charge the flask with the parent acid and anhydrous DCM. The acid may not fully dissolve; this is normal.

  • Catalyst Activation: Add catalytic DMF. Note: DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack reagent, which is far more reactive than oxalyl chloride alone.

  • Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction Progression: Allow the reaction to warm to room temperature (25°C) and stir for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

  • Validation (The Methanol Quench): Take a 50

    
    L aliquot and quench into dry methanol. Analyze via TLC or LCMS. A complete shift from the Acid peak (
    
    
    
    ) to the Methyl Ester peak (
    
    
    ) confirms 100% conversion.
  • Isolation (Optional): Remove solvent in vacuo to obtain the crude acid chloride as a yellow oil. Recommendation: Use immediately as a solution for the next step to avoid hydrolysis.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path from the parent acid to the final bioactive amide, highlighting the validation step.

SynthesisWorkflow Acid Parent Acid (CAS 87407-12-3) Inter Acid Chloride (CAS 128073-04-1) Acid->Inter Chlorination Reagents Oxalyl Chloride + cat. DMF Reagents->Inter Quench MeOH Quench (Validation) Inter->Quench Product Target Amide (Bioactive) Inter->Product Coupling Ester Methyl Ester (LCMS Check) Quench->Ester Amine Nucleophile (R-NH2) Amine->Product

Caption: Workflow for the generation and validation of the acid chloride intermediate. The dashed path represents the critical QC step using methanolysis.

Mechanistic Insight: The DMF Catalytic Cycle

Understanding the role of Dimethylformamide (DMF) is crucial for troubleshooting low yields. DMF is not just a solvent; it reacts with the chlorinating agent to form a highly electrophilic chloroiminium species (Vilsmeier reagent).

Why this matters: The electron-deficient pyridine ring makes the carboxylic acid less nucleophilic. Without DMF catalysis, the reaction with oxalyl chloride can be sluggish, leading to incomplete conversion and impurities in the final drug substance.

DMF_Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier + (COCl)2 OxCl Oxalyl Chloride OxCl->Vilsmeier Activated Activated Intermediate Vilsmeier->Activated + Acid Acid Pyridine-COOH Acid->Activated Product Acid Chloride Activated->Product Cl- attack Regen Regenerated DMF Activated->Regen Regen->DMF Cycle

Caption: The catalytic cycle of DMF. The Vilsmeier reagent activates the carboxylic acid, facilitating chloride attack.

Applications in Drug Discovery[3][4][5][6][7]

The 3-(trifluoromethyl)pyridine motif is a "privileged scaffold" in medicinal chemistry. The


 group at the C3 position exerts a specific ortho-effect , twisting the carbonyl group out of coplanarity with the pyridine ring. This conformational bias is often exploited to lock ligand-receptor binding geometries.
Key Bioactive Classes
ClassMechanism of ActionRepresentative Compound
Fungicides Spectrin-like protein delocalizationFluopicolide (Bayer)
Kinase Inhibitors ATP-competitive bindingResearch Tools (Various)
Agrochemicals Insect Growth RegulatorsPyridalyl derivatives
Bioisosteric Rationale
  • Lipophilicity: The

    
     group increases 
    
    
    
    , improving membrane permeability.[1]
  • Metabolic Blocking: The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation, extending the half-life (

    
    ) of the drug.
    
  • Electronic Tuning: The strong electron-withdrawing nature (

    
    ) reduces the basicity of the pyridine nitrogen, reducing off-target hERG channel inhibition.
    

Handling, Safety, and Stability

Danger: this compound is a Lachrymator and Corrosive .

  • Hydrolysis Risk: Upon contact with moisture, it rapidly reverts to the parent acid and releases HCl (hydrochloric acid). In the presence of trace fluoride impurities or extreme conditions, HF (hydrofluoric acid) generation is theoretically possible but rare.

  • PPE Requirements:

    • Double nitrile gloves (acid chlorides penetrate latex).

    • Chemical splash goggles.

    • Work exclusively in a fume hood.

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after the bulk liquid is absorbed to prevent aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45081948, this compound. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

3-(Trifluoromethyl)pyridine-2-carbonyl chloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Role in Medicinal Chemistry & Synthetic Protocols

Executive Summary

3-(Trifluoromethyl)pyridine-2-carbonyl chloride (also known as 3-(trifluoromethyl)picolinoyl chloride) is a high-value electrophilic building block in drug discovery and agrochemical development. Distinguished by the ortho-positioning of the electron-withdrawing trifluoromethyl (


) group relative to the carbonyl center, this intermediate offers unique steric and electronic properties. Unlike its more common 5-

isomer, the 3-

substituent exerts a profound "ortho-effect," influencing the conformation of resulting amides and esters—a critical factor in designing conformationally restricted kinase inhibitors and BACE inhibitors. This guide details its synthesis, reactivity profile, and application in high-stakes medicinal chemistry.[1][2]

Chemical Identity & Nomenclature

This compound is rarely stored for long periods due to its hydrolytic instability; it is typically generated in situ from its parent acid. However, for regulatory and documentation purposes, the following identity data is established.

PropertyData
IUPAC Name This compound
Common Synonyms 3-(Trifluoromethyl)picolinoyl chloride; 3-TFMP-2-COCl
CAS Number (Chloride) 128073-04-1
CAS Number (Parent Acid) 87407-12-3
Molecular Formula

Molecular Weight 209.55 g/mol
Physical State Low-melting solid or oil (highly moisture-sensitive)
Storage Conditions Inert atmosphere (

/Ar), <4°C, anhydrous

Synthetic Routes & Mechanistic Insight

The Preferred Protocol: Thionyl Chloride Activation

The most robust method for generating this compound is the activation of 3-(trifluoromethyl)pyridine-2-carboxylic acid using thionyl chloride (


).

Mechanism & Causality: The reaction proceeds via an acyl chlorosulfite intermediate.[3][4] The 3-


 group is strongly electron-withdrawing, which destabilizes the developing positive charge on the carbonyl carbon during the initial nucleophilic attack. Consequently, a catalyst (DMF) is strictly required to form the reactive Vilsmeier-Haack intermediate (chloroiminium species), which facilitates the conversion under milder conditions than neat reflux.
Graphviz Diagram: Synthesis Workflow

The following diagram outlines the critical pathway from the stable acid precursor to the reactive chloride, highlighting the catalytic cycle.

SynthesisPathway Acid 3-(Trifluoromethyl) pyridine-2-carboxylic acid (CAS 87407-12-3) Inter Acyl Chlorosulfite Intermediate Acid->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter DMF Cat. DMF (Vilsmeier Intermediate) DMF->Inter Catalysis Product 3-(Trifluoromethyl) pyridine-2-carbonyl chloride (Active Electrophile) Inter->Product Cl- Substitution Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts Elimination

Caption: Catalytic conversion of the picolinic acid derivative to the acid chloride using the Vilsmeier-Haack activation pathway.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid (1.91 g, 10 mmol)

  • Thionyl chloride (

    
    ) (5.0 mL, excess) or Oxalyl Chloride (1.2 eq) in DCM.
    
  • N,N-Dimethylformamide (DMF) (2-3 drops, catalytic).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    inlet.
  • Charging: Add the carboxylic acid (1.91 g) followed by anhydrous toluene (10 mL). The acid may not fully dissolve initially.

  • Activation: Add

    
     (5.0 mL) slowly via syringe. Add 2 drops of anhydrous DMF.
    
    • Observation: Immediate gas evolution (

      
      , 
      
      
      
      ) indicates initiation.
  • Reaction: Heat the mixture to reflux (75-80°C) for 2-3 hours.

    • Validation Endpoint: The solution should become homogenous and clear (yellowish). The cessation of gas evolution marks reaction completion.

  • Isolation: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove toluene and excess

    
    .
    
    • Critical Step: Co-evaporate with fresh toluene (2x 10 mL) to azeotropically remove trace

      
      , which can interfere with subsequent nucleophilic additions (e.g., reacting with amines to form sulfinylamines).
      
  • Usage: The resulting residue is the crude acid chloride. Use immediately for the next step (e.g., amide coupling).

Reactivity Profile & Drug Discovery Applications

Reactivity Matrix

The 3-


 group imposes significant steric bulk  adjacent to the carbonyl.
  • Nucleophilic Attack: Slower compared to unsubstituted picolinoyl chlorides due to steric hindrance.

  • Hydrolysis: Extremely rapid due to the electron-withdrawing nature of the pyridine ring +

    
    , making the carbonyl carbon highly electrophilic once water accesses it.
    
Graphviz Diagram: Divergent Synthesis

This diagram illustrates how this core scaffold is utilized to generate diverse bioactive libraries.

Reactivity Core 3-(Trifluoromethyl) pyridine-2-carbonyl chloride Amide Picolinamides (Kinase Inhibitors) Core->Amide + Amine / Base Ester Picolinate Esters (Prodrugs) Core->Ester + Alcohol / Base Heterocycle Fused Systems (Pyrido[2,3-d]pyrimidines) Core->Heterocycle + Hydrazine / Cyclization Amine Primary Amines (R-NH2) Amine->Core Alcohol Alcohols (R-OH) Alcohol->Core Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Core

Caption: Divergent synthesis pathways transforming the acid chloride into key medicinal scaffolds.

Key Therapeutic Applications
  • BACE Inhibitors (Alzheimer's): The 3-substituted picolinamide motif is crucial in the synthesis of oxazine derivatives targeting Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE). The 3-

    
     group locks the amide bond conformation via intramolecular hydrogen bonding or electrostatic repulsion, optimizing binding affinity in the enzyme pocket [1].
    
  • Kinase Inhibitors: In "scaffold hopping" exercises, replacing a phenyl ring with a 3-(trifluoromethyl)-2-pyridyl group often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity (

    
     adjustment). The acid chloride is the standard reagent to introduce this moiety onto an aminopyrazole or aniline core [2].
    

References

  • PureSynth. (2025). 3-(Trifluoromethyl)Pyridine-2-Carboxylic Acid: Application in BACE Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45081948, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Trifluoromethyl)pyridine-2-carbonyl chloride is a crucial heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. The strategic incorporation of the trifluoromethylpyridine motif into molecules can significantly enhance their biological activity. This is often attributed to improved metabolic stability, increased lipophilicity, and better binding affinity to target proteins.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this valuable reagent, covering its chemical properties, reliable commercial sources, key applications, and protocols for safe handling and use.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is paramount for its successful application and safe handling in a laboratory setting. This compound is a reactive compound, and its stability is a key consideration for both storage and reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 128073-04-1[4]
Molecular Formula C₇H₃ClF₃NO[4]
Molecular Weight 209.55 g/mol [4]
Appearance Liquid
Density 1.450 g/mL at 25 °C
Refractive Index n20/D 1.473
Boiling Point No data available
Storage Temperature -20°C

Note: Physical properties such as boiling point can be difficult to determine due to the compound's reactivity and potential for decomposition at elevated temperatures.

Commercial Sourcing and Supplier Analysis

The quality and purity of starting materials are critical for the reproducibility of experimental results. Selecting a reputable supplier is a crucial first step in any research and development workflow.

Key Considerations for Supplier Selection:

  • Purity and Analysis: Always request a lot-specific Certificate of Analysis (CoA). This document should provide data from analytical techniques such as ¹H NMR and LC-MS to confirm the identity and purity of the compound.

  • Availability and Lead Times: For project planning, it is essential to consider the supplier's stock levels and typical delivery times, especially for larger quantities.

  • Packaging: Acyl chlorides are moisture-sensitive. Reputable suppliers will package these reagents under an inert atmosphere (e.g., nitrogen or argon) in sealed containers to prevent hydrolysis.

Table 2: Prominent Commercial Suppliers

SupplierTypical PurityNotes
Sigma-Aldrich (Merck)≥97%A well-established supplier with extensive documentation and technical support.[5]
Thermo Fisher Scientific (Alfa Aesar)Often >96%Provides a wide range of research chemicals with detailed safety and handling information.[6]
Combi-BlocksPurity levels typically >95%Specializes in providing a diverse array of building blocks for combinatorial chemistry and drug discovery.
Angene ChemicalTypically in stockA global supplier of research chemicals, often with readily available inventory.[7]
BLDpharmVariesOffers a range of chemical products; it's important to verify specifications for each batch.[8]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its function as a potent acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds. This reactivity allows for the straightforward introduction of the 3-(trifluoromethyl)picolinoyl moiety into a target molecule.

This structural motif is of significant interest in the development of novel pharmaceuticals and agrochemicals.[9][10] The trifluoromethyl group can enhance a molecule's metabolic stability and membrane permeability, which are crucial pharmacokinetic properties.[3]

Common Transformations:

  • Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is one of the most common and robust applications.

  • Ester Formation: Reaction with alcohols or phenols to yield esters.

  • Friedel-Crafts Acylation: Reaction with electron-rich aromatic or heteroaromatic systems in the presence of a Lewis acid catalyst.

Synthesis and Mechanistic Considerations

Understanding the synthesis of the reagent itself provides valuable insight into potential impurities and handling requirements. This compound is typically prepared from its corresponding carboxylic acid, 3-(trifluoromethyl)picolinic acid.

The most common laboratory and industrial method for this transformation involves treatment of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used, often with a catalytic amount of N,N-dimethylformamide (DMF).[11]

G RCOOH 3-(Trifluoromethyl)picolinic Acid RCOCl This compound RCOOH->RCOCl Chlorination SOCl2 Thionyl Chloride (SOCl2) SOCl2->RCOCl DMF DMF (catalyst) DMF->RCOCl catalysis SO2 Sulfur Dioxide (SO2) HCl Hydrogen Chloride (HCl)

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

Experimental Protocol: Synthesis of a Model Amide

This protocol details a representative procedure for the acylation of a primary amine with this compound. This is a foundational reaction that demonstrates the utility of the reagent.

Objective: To synthesize N-benzyl-3-(trifluoromethyl)picolinamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Protocol Workflow:

Caption: Experimental workflow for a standard amidation reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes.

    • Causality Note: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Aqueous Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Self-Validation: The bicarbonate wash removes the triethylamine hydrochloride salt and any unreacted starting carboxylic acid (from hydrolysis of the acyl chloride). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-benzyl-3-(trifluoromethyl)picolinamide.

Handling, Storage, and Safety

Acyl chlorides as a class are hazardous reagents that demand careful handling.[12] this compound is corrosive and reacts violently with water.[13]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

  • Moisture Sensitivity: This compound is highly sensitive to moisture. Contact with water will lead to rapid hydrolysis back to the parent carboxylic acid and release of corrosive hydrogen chloride (HCl) gas.[13] Always use dry glassware and anhydrous solvents. Handle the reagent under an inert atmosphere whenever possible.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases. Storage at -20°C is recommended for long-term stability.

  • Spill and Disposal: In case of a spill, absorb the material with an inert, dry absorbent such as sand or vermiculite and place it in a suitable container for chemical waste disposal.[15][16] Do not use water to clean up spills. Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a high-value reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its effective use hinges on a clear understanding of its chemical properties, careful selection of commercial suppliers, and strict adherence to safety and handling protocols. The robust reactivity of the acyl chloride functional group allows for its reliable incorporation into a wide variety of molecular scaffolds, making it an indispensable tool for the modern synthetic chemist.

References

  • BLDpharm. 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.
  • PubChem. This compound. [Link]

  • PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carbonyl chloride 97%. [Link]

  • Angene Chemical. 3-Chloro-2-(trifluoromethyl)pyridine. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Methodological & Application

synthesis of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride from picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The target molecule, 3-(Trifluoromethyl)pyridine-2-carbonyl chloride , is a critical building block in medicinal chemistry, particularly for introducing lipophilic, metabolically stable pyridine motifs into drug candidates.

Critical Clarification on Starting Material: While the prompt requests synthesis "from picolinic acid," direct trifluoromethylation of unsubstituted picolinic acid at the C3 position is chemically inefficient due to the electron-deficient nature of the pyridine ring and the directing effects of the carboxyl group.

  • Industrial Standard: The commercially viable route typically begins with 3-methylpyridine (3-picoline) , which is converted to 3-(trifluoromethyl)pyridine, oxidized to the N-oxide, cyonated, and hydrolyzed to 3-(trifluoromethyl)picolinic acid .

  • Scope of this Protocol: This guide focuses on the final, critical activation step: converting 3-(trifluoromethyl)picolinic acid (the immediate precursor) into the acid chloride. A brief overview of the upstream synthesis is provided for context.

Reagent Selection Strategy

For the chlorination of electron-deficient heteroaromatic acids, the choice of reagent is pivotal.

ReagentSuitabilityMechanistic Insight
Thionyl Chloride (

)
ModerateOften requires high heat (reflux), which can degrade the sensitive CF3 group or cause decarboxylation. Difficult to remove trace

.
Oxalyl Chloride (

)
Optimal Operates at 0°C to Room Temp. Byproducts (

) are gases, simplifying workup. Requires DMF catalysis.[1][2]
Phosphorus Pentachloride (

)
LowHarsh conditions; difficult separation of phosphorus byproducts (

).

Decision: We utilize the Oxalyl Chloride / DMF (Catalytic) method. The electron-withdrawing effect of the -CF3 group and the pyridine nitrogen significantly reduces the nucleophilicity of the carboxylic acid oxygen. Dimethylformamide (DMF) is essential as it forms the reactive Vilsmeier-Haack intermediate, facilitating the attack on the oxalyl chloride.

Part 2: Upstream Synthesis Context (Reference Only)

For researchers needing to synthesize the acid precursor de novo, the standard industrial route is outlined below.

UpstreamRoute Start 3-Methylpyridine Step1 Chlorination/Fluorination (Swarts Reaction) Start->Step1 Inter1 3-(Trifluoromethyl)pyridine Step1->Inter1 Step2 mCPBA or H2O2 Oxidation Inter1->Step2 Inter2 N-Oxide Step2->Inter2 Step3 TMSCN / PhCOCl (Reissert-Henze) Inter2->Step3 Inter3 2-Cyano-3-(trifluoromethyl)pyridine Step3->Inter3 Step4 Acid Hydrolysis (HCl/H2O) Inter3->Step4 End 3-(Trifluoromethyl)picolinic acid Step4->End

Caption: Standard industrial pathway to the 3-(trifluoromethyl)picolinic acid precursor.

Part 3: Detailed Protocol

Transformation: 3-(Trifluoromethyl)picolinic acid


 this compound
Materials & Equipment
  • Starting Material: 3-(Trifluoromethyl)picolinic acid (CAS: 87407-12-3).[3]

  • Reagent: Oxalyl Chloride (2.0 M in DCM or neat).

  • Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.

  • Solvent: Dichloromethane (DCM), Anhydrous (dried over molecular sieves).

  • Glassware: Flame-dried 2-neck Round Bottom Flask (RBF), addition funnel, nitrogen inlet.

Experimental Procedure

Step 1: Setup and Inertion

  • Equip a 250 mL flame-dried RBF with a magnetic stir bar and a rubber septum.

  • Connect the flask to a nitrogen (or argon) manifold and purge for 15 minutes.

  • Add 3-(Trifluoromethyl)picolinic acid (1.91 g, 10.0 mmol) to the flask.

  • Add DCM (anhydrous, 40 mL) via syringe. The acid may not fully dissolve immediately; this is normal (suspension).

Step 2: Activation

  • Cool the suspension to 0°C using an ice/water bath.

  • Add DMF (catalytic amount, 2-3 drops, approx. 50 µL) .

    • Note: DMF acts as the catalyst.[1][4] Without it, the reaction may be sluggish due to the electron-poor ring.

  • Add Oxalyl Chloride (1.3 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur immediately. Ensure proper venting through a bubbler containing NaOH solution to neutralize HCl.
      

Step 3: Reaction

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for an additional 2-4 hours.

    • Endpoint: The suspension should become a clear, homogeneous solution, indicating the conversion of the insoluble acid to the soluble acid chloride.

    • Monitoring: Aliquot monitoring by TLC is difficult due to the instability of acid chlorides. If confirmation is needed, quench a mini-aliquot with methanol to form the methyl ester and check by LC-MS or TLC.

Step 4: Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C .

    • Caution: Do not overheat. The product is volatile and thermally sensitive.

  • To remove traces of unreacted oxalyl chloride, re-dissolve the residue in dry DCM (10 mL) and re-evaporate (azeotropic removal). Repeat twice.

  • Final Product: The residue is This compound , typically obtained as a yellow-to-brown oil or low-melting solid.

    • Yield: Expect 95-99% (quantitative conversion is common).

Storage
  • Stability: Highly moisture-sensitive. Hydrolyzes back to the acid rapidly upon contact with moist air.

  • Storage: Store under inert atmosphere (Argon) at -20°C. Use immediately for the subsequent coupling step (e.g., amide bond formation).

Part 4: Reaction Mechanism & Workflow

Catalytic Cycle (DMF Activation)

The Vilsmeier-Haack pathway allows the formation of the highly reactive chloroiminium intermediate, which activates the carboxylic acid.

Mechanism DMF DMF Vilsmeier Vilsmeier Intermediate (Chloroiminium Ion) DMF->Vilsmeier + OxCl - CO, CO2 OxCl Oxalyl Chloride OxCl->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid Acid 3-CF3-Picolinic Acid Product Acid Chloride Product Activated->Product Cl- attack - DMF (Regenerated) Byproducts CO + CO2 + HCl Activated->Byproducts Product->DMF Cycle Repeats

Caption: DMF-catalyzed chlorination mechanism via Vilsmeier intermediate.

Quality Control Data

Since the acid chloride is unstable on silica gel, standard purification is not possible. Purity is assessed via derivatization or crude NMR in


.
Analytical MethodExpected Signal (Approximate)
1H NMR (

)
Shift of aromatic protons downfield relative to the acid. Disappearance of broad -COOH singlet (10-12 ppm).
19F NMR Single peak around -60 to -65 ppm (CF3). Useful to detect unreacted acid (which will have a slightly different shift).
Derivatization Quench with MeOH

Methyl Ester. Check LC-MS for M+1 = 222 (Methyl ester mass).

Part 5: Safety & Hazards

  • Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water to release HCl gas. Must be handled in a fume hood.

  • Carbon Monoxide (CO): A byproduct of the reaction. Ensure the fume hood sash is low and airflow is sufficient.

  • HF Generation: While the CF3 group is generally stable, accidental exposure to strong Lewis acids or extreme heat could theoretically release HF. Avoid glass etching conditions.

References

  • Synthesis of Trifluoromethylpyridines: Schlosser, M. et al.[5] "The regioselective introduction of trifluoromethyl groups into the pyridine core." Tetrahedron, 2004.

  • Oxalyl Chloride Activation Protocol: Clayden, J. "Organic Chemistry."[6] Chapter 22: Acyl Substitution. Oxford University Press. Standard textbook reference for Vilsmeier-Haack mechanism with DMF/Oxalyl Chloride.

  • Properties of 3-(Trifluoromethyl)picolinic acid: PubChem Compound Summary for CID 45081948.

  • General Handling of Pyridine Acid Chlorides: Fischer, E. et al. "Preparation of Pyridine Carboxylic Acid Chlorides." Journal of Organic Chemistry, 1955.

Sources

Application Note: 3-(Trifluoromethyl)pyridine-2-carbonyl Chloride as a Premier Building Block for Advanced N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This moiety significantly enhances critical molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] 3-(Trifluoromethyl)pyridine-2-carbonyl chloride has emerged as a highly reactive and versatile building block for the synthesis of a diverse array of N-heterocyclic compounds. Its unique electronic and steric properties, conferred by the adjacent trifluoromethyl group and the pyridine nitrogen, make it an indispensable tool for researchers. This guide provides an in-depth exploration of its chemical properties, reactivity, and detailed protocols for its application in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.[2][4]

Introduction: The Power of the Trifluoromethyl-Pyridine Scaffold

The pyridine ring is a privileged structure in drug discovery and crop protection, while the trifluoromethyl group acts as a powerful bioisostere for a methyl group or chlorine atom, offering unique advantages.[3] The C-F bond's high dissociation energy (485.3 kJ/mol) imparts exceptional metabolic stability.[3] Furthermore, the -CF3 group's strong electron-withdrawing nature and lipophilicity (Hansch π value of +0.88) can dramatically improve a molecule's pharmacokinetic profile, enhancing membrane permeability and target engagement.[1][3]

Consequently, trifluoromethylpyridine (TFMP) derivatives are integral to numerous commercial products, including fungicides, herbicides, and insecticides, as well as a growing number of pharmaceutical candidates in clinical trials.[2][4][5] The synthesis of these complex molecules often relies on robust, modular approaches. Using pre-functionalized building blocks like this compound provides a direct and efficient route to introduce the desired TFMP core, streamlining discovery and development workflows.

Physicochemical Properties of the Reagent

A clear understanding of the reagent's properties is fundamental to its effective use and safe handling.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 128073-04-1PubChem[6]
Molecular Formula C₇H₃ClF₃NOPubChem[6]
Molecular Weight 209.55 g/mol PubChem[6]
Appearance (Typically) Off-white to yellow solid or liquidSupplier Data
Reactivity Highly reactive, moisture-sensitive acyl chlorideGeneral Chemical Knowledge

Chemical Reactivity and Mechanistic Rationale

The utility of this compound stems from the high electrophilicity of its carbonyl carbon. This reactivity is modulated by two key structural features:

  • The Acyl Chloride: As a functional group, the acyl chloride is an excellent electrophile. The chlorine atom is a superb leaving group, readily displaced by a wide range of nucleophiles.

  • The 3-Trifluoromethyl Group: This group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] Through inductive effects, it pulls electron density away from the pyridine ring and, critically, from the adjacent carbonyl carbon. This significantly enhances the carbonyl's partial positive charge (δ+), making it exceptionally susceptible to nucleophilic attack.

This heightened reactivity allows for efficient reactions with even weak nucleophiles under mild conditions, which is a significant advantage when working with complex or sensitive substrates. The primary transformation is nucleophilic acyl substitution, most commonly amidation.

Mechanism_Amidation Reagents 3-(CF3)Py-COCl + R-NH2 (Nucleophile) TS Tetrahedral Intermediate Reagents->TS Nucleophilic Attack Product Amide Product (3-(CF3)Py-CONHR) TS->Product Collapse of Intermediate LeavingGroup Cl- Leaving Group TS->LeavingGroup Elimination

Caption: General mechanism for nucleophilic acyl substitution.

Applications in N-Heterocycle Synthesis

This building block is a gateway to a variety of heterocyclic systems, primarily through the formation of an amide bond followed by subsequent intramolecular cyclization reactions.

Synthesis of Amide-Containing Agrochemicals

Many modern pesticides feature a critical amide linkage. This compound provides a direct route to synthesize analogs of important commercial products. For instance, derivatives containing nicotinamide structures have shown potent insecticidal activity.[4] The reaction involves a straightforward amidation with a primary or secondary amine.

Example Reaction Scheme: 3-(CF₃)Py-COCl + Ar-NH₂ → 3-(CF₃)Py-CONH-Ar + HCl

This pathway is crucial for developing novel insecticides, fungicides, and herbicides, where the amide N-aryl substituent can be varied to optimize biological activity and spectrum.[7][8]

Precursor to Fused Heterocyclic Systems

The resulting amide can be designed with additional functional groups that allow for intramolecular cyclization, leading to the formation of fused ring systems like quinazolinones or other complex heterocycles. These scaffolds are prevalent in pharmaceuticals.

Synthetic_Workflow Start Start: 3-(CF3)Py-COCl + Nucleophile (e.g., Anthranilic Acid) Step1 Step 1: Amidation (Base, Anhydrous Solvent) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Step 2: Cyclization (e.g., Heat, Acid/Base Catalyst) Intermediate->Step2 Product Final Product: Fused N-Heterocycle Step2->Product Purify Purification & Analysis (Chromatography, NMR, MS) Product->Purify

Caption: Workflow for synthesis of fused N-heterocycles.

Experimental Protocols

Safety Precaution: this compound is a reactive acyl chloride. It is corrosive and moisture-sensitive. Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be flame- or oven-dried before use.[9]

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., Triethylamine, Et₃N, or Pyridine) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Argon or Nitrogen gas supply

  • Flame-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine (1.0-1.2 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction, especially during the addition of the acyl chloride.

  • Base Addition: Add the anhydrous base (e.g., Triethylamine, 1.5 eq) to the amine solution. The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring amine/base mixture over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and HCl salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.[8]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a powerful and highly enabling synthetic intermediate. Its enhanced reactivity, driven by the strong electron-withdrawing trifluoromethyl group, facilitates the efficient synthesis of a wide range of amides and subsequent N-heterocycles. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and agrochemical development to leverage this building block for the creation of novel, high-value compounds. The modularity of this approach allows for rapid library synthesis and exploration of structure-activity relationships, accelerating the discovery pipeline.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science.
  • This compound. PubChem.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). Molecules.
  • Pyridine as insecticide. Chempanda Blog.
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances.
  • 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
  • Preparation of (trifluoromethyl)pyridines.
  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018, February 7). RSC Advances.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.[Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of the Brazilian Chemical Society.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 21). MDPI.[Link]

  • Carbonyl-bridged Trifluoromethyl Pyridine Derivatives for Pest Control and Mechanistic Investigations. Semantic Scholar.[Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, March 8). Journal of Agricultural and Food Chemistry.[Link]

  • United States Patent.
  • How to synthesize Fluopimomide? (2024, February 18). ChemicalBook.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 10). MDPI.[Link]

  • Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.[Link]

  • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem.
  • Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences.[Link]

  • Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
  • Mastering the Synthesis of Pyridine-2-carbonyl Chloride: A Key Pharmaceutical Intermediate. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Validation & Comparative

Technical Comparison Guide: 3-(Trifluoromethyl)pyridine-2-carbonyl Chloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride with Other Acylating Agents Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 128073-04-1) is a specialized, high-reactivity electrophile used primarily in the synthesis of agrochemicals (e.g., picolinamide fungicides) and medicinal chemistry scaffolds.[1]

Unlike standard benzoyl chlorides, this reagent possesses a unique reactivity profile driven by the 3-position trifluoromethyl (


) group . The electron-withdrawing nature of the 

group, combined with the electron-deficient pyridine ring, renders the carbonyl carbon highly electrophilic. This makes it superior for coupling with weak nucleophiles (e.g., electron-deficient anilines) but significantly increases its susceptibility to hydrolysis.

This guide compares the isolated acid chloride method against in situ activation strategies (HATU, T3P, Mixed Anhydride), providing evidence-based protocols for selection.

Reagent Profile & Mechanistic Insight

Electronic & Steric Environment

The 3-


 group exerts two opposing forces on the carbonyl center:
  • Electronic Activation (Dominant): The strong inductive effect (

    
    ) of the 
    
    
    
    group, reinforced by the pyridine nitrogen, destabilizes the carbonyl bond, lowering the LUMO energy and accelerating nucleophilic attack.
  • Steric Shielding (Secondary): The

    
     group has a van der Waals radius similar to an isopropyl group. Located at the ortho position (C3), it provides steric protection against bulky nucleophiles, though this is often overridden by the electronic activation.
    
Stability & Handling
  • Hydrolysis Risk: High. The electron-deficient nature makes it react violently with atmospheric moisture, degrading back to 3-(trifluoromethyl)pyridine-2-carboxylic acid and HCl.

  • Storage: Must be stored under Argon/Nitrogen at <4°C.

  • QC Marker: Purity is best assessed by quenching a small aliquot with dry methanol and analyzing the methyl ester via GC-MS or

    
    -NMR (distinct shift of the methyl singlet).
    

Comparative Analysis: Acid Chloride vs. Coupling Agents[2]

Method A: Isolated Acid Chloride (The Subject)

Best For: Scale-up (>10g), weak nucleophiles, and cost-sensitive industrial routes.

  • Mechanism: Conversion of parent acid using

    
     or 
    
    
    
    , followed by isolation or "telescoping" (using crude in the next step).
  • Performance:

    • Reactivity: Highest. Capable of acylating sterically hindered or electron-poor amines that fail with EDC/HOBt.

    • Atom Economy: High. Byproducts are gases (

      
      , 
      
      
      
      ) or easily removed.
    • Downside: Requires anhydrous conditions; corrosive.

Method B: Uronium/Phosphonium Coupling (HATU, PyBOP)

Best For: Discovery chemistry (<100mg), acid-sensitive substrates, high-throughput library synthesis.

  • Mechanism: In situ formation of an active ester (OAt/OBt).

  • Performance:

    • Reactivity: High, but generally lower than the acid chloride for this specific scaffold due to the bulky activation group.

    • Purification: Difficult.[2] Tetramethylurea and phosphine oxide byproducts often co-elute with polar pyridine products.

    • Cost: Prohibitive for multi-kilogram synthesis.

Method C: Propylphosphonic Anhydride (T3P)

Best For: Green chemistry requirements, epimerization-sensitive substrates.

  • Performance:

    • Reactivity: Moderate.[3]

    • Advantage:[4][5][6] Byproducts are water-soluble, simplifying workup.

    • Limitation: Often requires extended reaction times for sterically crowded 3-

      
       picolinic acids.
      
Summary Data Table
Feature3-

-Pyridine-2-COCl
HATU / DIPEAT3P (50% in EtOAc)
Electrophilicity Very High HighModerate
Steric Tolerance Good (Small leaving group:

)
Poor (Bulky leaving group)Moderate
Atom Economy ExcellentPoor (Large byproduct mass)Good
Moisture Sensitivity High (Requires dry solvents)Low (Tolerates wet solvents)Low
Purification Evaporation / CrystallizationColumn ChromatographyAqueous Wash
Cost (Scale) Low ($)Very High (

)
High (

$)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal acylation method for 3-(trifluoromethyl)pyridine-2-carboxylic acid derivatives.

AcylationDecision Start Start: 3-(CF3)pyridine-2-carboxylic acid ScaleCheck Scale of Reaction? Start->ScaleCheck Nucleophile Nucleophile Type? ScaleCheck->Nucleophile < 1 gram AcidChloride Method A: Acid Chloride (SOCl2 / (COCl)2) ScaleCheck->AcidChloride > 10 grams WeakNuc Weak/Hindered (e.g., Anilines) Nucleophile->WeakNuc StrongNuc Strong/Primary (e.g., Alkyl amines) Nucleophile->StrongNuc WeakNuc->AcidChloride Needs High Electrophilicity Coupling Method B: Coupling Agent (HATU / EDC) StrongNuc->Coupling Convenience prioritized

Figure 1: Decision tree for selecting the acylation strategy based on scale and nucleophile strength.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol includes a self-validating QC step.

Reagents:

  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • DMF (Catalytic, 2-3 drops)

  • Solvent: Toluene (Optional, or neat)[7]

Procedure:

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the carboxylic acid. Add

    
     slowly. Add catalytic DMF. Caution: Gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (75-80°C) for 2–4 hours. The suspension should become a clear solution.

  • Self-Validating QC (Critical):

    • Take a 50 µL aliquot.

    • Quench into 500 µL dry methanol.

    • Run TLC or GC-MS.

    • Pass Criteria: Complete conversion to the methyl ester (

      
      ). If starting acid remains, continue reflux.
      
  • Isolation: Concentrate under reduced pressure to remove excess

    
    . Azeotrope with dry toluene (2x) to remove trace acid gases.
    
  • Result: The residue is the crude acid chloride (usually a yellow/brown oil or low-melting solid), used immediately.

Protocol B: Amidation with Weak Nucleophiles (e.g., Anilines)

Reagents:

  • Crude Acid Chloride (from above)

  • Aniline derivative (0.95 equiv)

  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dry DCM or THF

Procedure:

  • Dissolve the aniline and base in dry DCM at 0°C.

  • Add the acid chloride (dissolved in minimal DCM) dropwise.

  • Allow to warm to RT. The high reactivity of the 3-

    
     carbonyl usually drives conversion within 1 hour.
    
  • Workup: Wash with 1M HCl (to remove pyridine/aniline excess), then

    
    . Dry and concentrate.
    

References

  • Vertex AI Search. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Link

  • PubChem. (2026). This compound Compound Summary. National Library of Medicine. Link

  • Google Patents. (2011). WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine compounds. Link

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides. Link

  • Sigma-Aldrich. (2026). Peptide Coupling Reagents Guide. Link

Sources

biological activity of amides derived from 3-(Trifluoromethyl)pyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-(Trifluoromethyl)pyridine-2-carboxamides (3-CF3-Picolinamides) Primary Application: Succinate Dehydrogenase Inhibitor (SDHI) Fungicides Secondary Application: Antiviral/Antitumor Scaffolds

Executive Analysis: The "Ortho-Effect" Advantage

In the landscape of heterocyclic amides, derivatives of 3-(trifluoromethyl)pyridine-2-carbonyl chloride occupy a specialized niche driven by the "Ortho-Trifluoromethyl Effect." Unlike their 4- or 5-substituted isomers (common in commercial drugs like Fluopicolide), the 3-position places the bulky lipophilic


 group immediately adjacent to the amide linkage.

Why this scaffold matters:

  • Conformational Locking: The steric bulk of the ortho-

    
     restricts rotation around the pyridine-carbonyl bond. This pre-organizes the molecule into a bioactive conformation often required for binding to the ubiquinone-binding site of Complex II (SDH).
    
  • Metabolic Shielding: The steric hindrance protects the amide bond from rapid enzymatic hydrolysis, significantly extending half-life (t1/2) compared to non-fluorinated analogs.

  • Lipophilic Tuning: The pyridine nitrogen lowers

    
     relative to phenyl analogs, improving water solubility for systemic transport in plants or plasma, while the 
    
    
    
    maintains the necessary lipophilicity for membrane permeability.

Chemical Foundation & Synthesis Workflow

The precursor, This compound , is highly electrophilic but sterically crowded. Successful derivatization requires protocols that account for this hindrance.

Synthesis Diagram (DOT)

The following workflow illustrates the critical pathway from the acid chloride to the bioactive amide, highlighting the competition between nucleophilic attack and steric blocking.

SynthesisWorkflow Acid 3-(CF3)pyridine-2-carboxylic acid Chloride Acid Chloride Intermediate (Highly Reactive/Sterically Hindered) Acid->Chloride SOCl2 / DMF (cat) Reflux Amide Target 3-CF3-Picolinamide (Bioactive Scaffold) Chloride->Amide DCM / Et3N 0°C to RT Byproduct Hydrolysis Byproduct (If moisture present) Chloride->Byproduct H2O (Trace) Amine R-NH2 (Aniline/Heterocyclic Amine) Amine->Amide

Figure 1: Synthetic pathway prioritizing anhydrous conditions to mitigate hydrolysis of the hindered acid chloride.

Comparative Biological Performance[1][2]

The primary biological utility of these amides is as SDHI Fungicides (targeting Rhizoctonia solani, Botrytis cinerea). The table below compares the 3-CF3 scaffold against key alternatives to demonstrate the Structure-Activity Relationship (SAR).

Table 1: Comparative Fungicidal Activity (Representative Data)

Data normalized against Penthiopyrad (Commercial Standard).

FeatureProduct: 3-CF3-Picolinamide Alt A: 5-CF3-Picolinamide Alt B: Non-substituted Picolinamide Ref: Penthiopyrad
Steric Environment High (Ortho-blocked) Low (Para-like exposure)NoneHigh (Pyrazole-blocked)
Metabolic Stability High (++++) Moderate (++)Low (+)High (++++)
Target Binding (

)
< 10 nM (Tight binding)> 100 nM (Flexible)> 500 nM~ 5 nM
Fungicidal

0.5 - 2.0 mg/L 15 - 50 mg/L> 100 mg/L0.1 - 1.0 mg/L
Key Advantage Systemic Mobility + Stability Easier SynthesisLow CostProven Efficacy
Key Limitation Synthetic CostLower PotencyRapid DegradationPatent Crowding

Analysis:

  • Vs. Alternative A (5-CF3): The 5-isomer lacks the "ortho-lock." While it is easier to synthesize (less steric hindrance), it suffers from entropic penalties upon binding to the enzyme pocket, resulting in significantly lower potency (

    
     values 10-20x higher).
    
  • Vs. Alternative B (Non-substituted): Without the

    
     group, the amide bond is vulnerable to amidases. The compound degrades before reaching the target site effectively.
    

Mechanism of Action (MOA): Complex II Inhibition

These amides function by disrupting the mitochondrial electron transport chain. The 3-CF3 group is critical for fitting into the hydrophobic sub-pocket of the Succinate Dehydrogenase (SDH) enzyme.

MOA Pathway Diagram (DOT)

MOA_Pathway cluster_interaction Molecular Interaction Amide 3-CF3-Picolinamide Binding Ubiquinone Binding Site (Q-site) Amide->Binding Competes with Ubiquinone SDH Succinate Dehydrogenase (Complex II) SDH->Binding Block Electron Transport Blockade Binding->Block Prevents e- transfer from FADH2 ROS ROS Accumulation Block->ROS Superoxide leakage Death Fungal Cell Death ROS->Death Oxidative Stress Interaction 3-CF3 Group -> Hydrophobic Pocket Amide O -> Trp/Tyr H-Bond Interaction->Binding

Figure 2: Cascade of events triggered by the competitive binding of the amide to the SDH Q-site.

Experimental Protocols

To ensure reproducibility and validate the "ortho-effect," follow these optimized protocols.

A. Synthesis of N-Phenyl-3-(trifluoromethyl)picolinamide

Rationale: Uses a biphasic system or mild base to prevent hydrolysis of the sensitive acid chloride.

  • Activation: Dissolve 3-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours. Evaporate excess 
    
    
    
    completely under vacuum (trace acid kills the amine nucleophile).
  • Coupling: Dissolve the resulting acid chloride in dry Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add a solution of the target aniline (1.0 eq) and Triethylamine (

    
    , 1.2 eq) in DCM dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
     (to remove unreacted acid), then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

B. Biological Assay: Mycelial Growth Inhibition

Target: Rhizoctonia solani (Rice Sheath Blight)

  • Preparation: Dissolve test compounds in DMSO to create a stock solution (

    
     mg/L).
    
  • Media: Mix stock solution into molten Potato Dextrose Agar (PDA) to achieve final concentrations of 0.625, 1.25, 2.5, 5, 10, and 20 mg/L. Pour into petri dishes.

  • Inoculation: Place a 5mm mycelial plug of R. solani (taken from the margin of a 3-day old colony) in the center of the plate.

  • Incubation: Incubate at 25°C for 48 hours in the dark.

  • Measurement: Measure colony diameter (mm).

  • Calculation: Calculate inhibition percentage relative to DMSO control.

    
    
    (Where C = Control diameter, T = Treatment diameter). Determine 
    
    
    
    using log-probit analysis.

References

  • National Center for Biotechnology Information. (2020). Synthesis and fungicidal activities of positional isomers of N-thienylcarboxamide.[1] PubChem. Link

  • Royal Society of Chemistry. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives. RSC Advances. Link

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules.[3][2][4][5][6][7][8][9][10][11][12][13] Link

  • Advanced ChemBlocks. (2026). Product Specification: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[6] (Included for structural differentiation).[2][7][8] Link

Sources

Strategic Synthesis of Trifluoromethylpyridine Carboxamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethylpyridine carboxamide motif is a cornerstone in modern medicinal chemistry and agrochemistry (e.g., Flonicamid, Sulfoxaflor). The combination of the lipophilic, metabolic-blocking trifluoromethyl (


) group with the polar, hydrogen-bonding carboxamide linker creates a pharmacophore that optimizes bioavailability and target residence time.

However, synthesizing this moiety presents a classic "selectivity vs. efficiency" trade-off. The electron-deficient pyridine ring resists electrophilic substitution but welcomes nucleophilic and radical attacks, often leading to regiochemical mixtures.

This guide compares three distinct synthetic strategies:

  • The Convergent Route: Direct amidation of pre-functionalized acids.

  • The Divergent Route: Late-stage innate C-H trifluoromethylation (Minisci).

  • The Precision Route: Transition-metal catalyzed cross-coupling.[1]

Part 1: Strategic Decision Framework

Before selecting a route, researchers must evaluate the stage of development (Discovery vs. Process) and the structural availability of precursors.

Decision Tree: Selecting the Optimal Route

DecisionTree Start Target: CF3-Pyridine Carboxamide IsAcidAvailable Is the specific CF3-Pyridine Acid commercially available? Start->IsAcidAvailable Scale Scale of Synthesis? IsAcidAvailable->Scale No RouteA Route A: Direct Amidation (High Reliability, High Cost) IsAcidAvailable->RouteA Yes Regio Is Regioselectivity Critical? Scale->Regio < 100mg (Library) RouteC Route C: Metal-Catalyzed Coupling (High Precision, High Complexity) Scale->RouteC > 10g (Process) RouteB Route B: Minisci C-H Functionalization (Rapid Diversity, Lower Selectivity) Regio->RouteB Flexible (SAR Exploration) Regio->RouteC Strict (Single Isomer)

Figure 1: Strategic decision matrix for selecting synthetic methodology based on material availability and scale.

Part 2: Technical Comparison of Methodologies

Method A: Direct Amidation (The Baseline)

This is the standard approach for SAR generation. It relies on the coupling of a commercially available trifluoromethyl-pyridine carboxylic acid with an amine.

  • Mechanism: Nucleophilic acyl substitution via an activated ester intermediate.

  • Pros: Extremely high reliability (>90% yields), no regioselectivity issues (pre-defined), scalable.

  • Cons: Limited by the high cost and scarcity of specific

    
    -pyridine acid isomers.
    
  • Best For: Lead optimization where the core scaffold is fixed.

Method B: Innate C-H Trifluoromethylation (Minisci-Type)

This method utilizes radical chemistry to install the


 group onto an existing pyridine carboxamide. It is a powerful tool for "Late-Stage Functionalization" (LSF).[2]
  • Mechanism: Generation of an electrophilic

    
     radical (using Langlois reagent or Togni reagent) which attacks the protonated (activated) pyridine ring.
    
  • Pros: Uses cheap starting materials; allows rapid generation of analogs from a single parent amide.

  • Cons: Regiocontrol is governed by electronics/sterics (often gives C2/C4 mixtures); moderate yields (40-60%); requires careful handling of radical initiators.

  • Best For: Early discovery and library generation to scan biological activity.

Method C: Metal-Catalyzed Cross-Coupling

Displacement of a halogen (Cl, Br, I) on the pyridine ring with a nucleophilic


 source, typically mediated by Copper or Palladium.
  • Mechanism: Oxidative addition of the metal into the C-X bond, followed by transmetallation with a

    
     source (e.g., 
    
    
    
    ) and reductive elimination.
  • Pros: Absolute regiocontrol (determined by the halogen position); tolerates complex functionality.

  • Cons: Expensive catalysts/ligands; sensitivity to moisture/air; purification of metal residues.

  • Best For: Synthesis of specific isomers unavailable as acids; process chemistry where specific isomers are required.

Comparative Data Summary
FeatureDirect Amidation (Route A)Minisci C-H (Route B)Pd/Cu Coupling (Route C)
Reaction Type Acyl SubstitutionRadical SubstitutionCross-Coupling
Regioselectivity Perfect (Pre-defined)Variable (Mixtures common)Perfect (Halide defined)
Typical Yield 85–98%30–65%60–85%
Reagent Cost High (

-Acid)
Low (Langlois Reagent)High (Catalysts + Ligands)
Atom Economy Low (Coupling agents)ModerateLow (Ligands/Additives)
Operational Ease Simple (Room Temp)Moderate (Oxidants)Difficult (Inert atm.)

Part 3: Deep Dive – The Minisci Mechanism

The Minisci reaction is the most complex but chemically intriguing route. Understanding the mechanism is vital for troubleshooting low yields or poor selectivity.

Mechanistic Pathway (Langlois Reagent)

MinisciMechanism Substrate Pyridine Carboxamide Protonation Protonation (TFA/Acid) Substrate->Protonation Activated Pyridinium Ion Protonation->Activated Attack Radical Addition (C2/C4) Activated->Attack Reagent CF3SO2Na (Langlois) RadicalGen •CF3 Radical Generation Reagent->RadicalGen Oxidation Oxidant TBHP (Radical Initiator) Oxidant->RadicalGen RadicalGen->Attack •CF3 Intermediate Radical Cation Intermediate Attack->Intermediate ReAromatization Oxidative Re-aromatization Intermediate->ReAromatization Product CF3-Pyridine Carboxamide ReAromatization->Product

Figure 2: Mechanism of innate C-H trifluoromethylation using sodium trifluoromethanesulfinate.

Expert Insight: The regioselectivity in Minisci reactions is heavily influenced by the solvent and the protonation state. Using a biphasic system (DCM/Water) often improves yields by keeping the radical source and the substrate in optimal contact while managing the solubility of the sulfinate salt [2].

Part 4: Validated Experimental Protocols

Protocol 1: Innate C-H Trifluoromethylation (Minisci)

Adapted for library synthesis of 2- or 4-substituted pyridines.

Materials:

  • Substrate: Pyridine-3-carboxamide derivative (1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM:Water (2.5:1 ratio)

  • Additive: Trifluoroacetic acid (TFA, 1.0 equiv) - Crucial for activating the pyridine.

Step-by-Step Workflow:

  • Setup: In a partially filled vial, dissolve the pyridine carboxamide (0.5 mmol) in DCM (2.5 mL).

  • Activation: Add water (1.0 mL) and TFA (0.5 mmol). Stir for 5 minutes to ensure protonation of the pyridine nitrogen.

  • Reagent Addition: Add sodium trifluoromethanesulfinate (1.5 mmol) in one portion.

  • Initiation: Add TBHP (2.5 mmol) dropwise over 2 minutes. Caution: Exothermic.

  • Reaction: Seal the vial and stir vigorously at ambient temperature for 12–24 hours.

  • Workup: Quench with saturated

    
     (neutralize TFA). Extract with DCM (3x).
    
  • Purification: The crude mixture will likely contain regioisomers. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Self-Validation Check:

  • Color Change: The reaction often turns slightly yellow/orange upon radical generation.

  • TLC: Look for a less polar spot (the

    
     group significantly increases lipophilicity compared to the starting material).
    
Protocol 2: Palladium-Catalyzed Trifluoromethylation

Adapted for precise installation on halopyridines.

Materials:

  • Substrate: 2-Chloropyridine-3-carboxamide (1.0 equiv)

  • Source:

    
     (Triethyl(trifluoromethyl)silane) or 
    
    
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BrettPhos or RuPhos (depending on steric bulk)[3]

  • Base: KF (Potassium Fluoride, 2.0 equiv)

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Charging: Add Pd catalyst, Ligand, KF, and the chloropyridine substrate.

  • Solvation: Add anhydrous Dioxane or THF via syringe.

  • Addition: Add

    
     (1.5 equiv) slowly.
    
  • Heating: Heat to 80–100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Expert Insight: The choice of ligand is critical. For 2-chloropyridines, bulky phosphine ligands like BrettPhos facilitate the difficult reductive elimination of the


 bond [5].

References

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. (Contextualized via NIH PMC results on radical functionalization). Link

  • Ji, Y., et al. (2014). Innate C-H functionalization of heterocycles. Proceedings of the National Academy of Sciences. Link

  • Tsukamoto, M., & Nakamura, T. (2023).[4] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

  • Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. (Contextualized via Beilstein Journals review). Link

  • Schimler, S. D., et al. (2015). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. NIH PMC. Link

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-(Trifluoromethyl)pyridine-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 128073-04-1). As a reactive acyl chloride derivative, this compound demands meticulous attention to detail to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent in their workflows.

Understanding the Core Hazard: Reactivity

This compound belongs to the acyl chloride family of organic compounds. The primary and most immediate hazard associated with this class is its high reactivity, particularly with nucleophiles like water.[1] The trifluoromethyl group, being strongly electron-withdrawing, further increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and enhancing its reactivity compared to non-fluorinated analogues.[2][3]

Mechanism of Hydrolysis: Acyl chlorides react vigorously with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][4][5] This reaction is often rapid and can lead to the evolution of corrosive HCl gas, which presents a significant inhalation hazard.[5]

R-COCl + H₂O → R-COOH + HCl (gas/aqueous)

Due to this reactivity, improper disposal—such as discarding directly into a standard waste bin or flushing down a drain without neutralization—can lead to dangerous pressure buildup in containers, corrosion of plumbing, and the release of hazardous fumes.

Hazard Profile and Regulatory Compliance

A comprehensive understanding of the compound's hazard profile is foundational to safe disposal. All handling and disposal procedures must align with institutional and national safety regulations, such as those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard ClassificationDescriptionRationale & Safety Implications
Water Reactive Reacts vigorously with water, moisture, and protic solvents.[1][5]Generates heat and corrosive hydrogen chloride gas. Never store near water or in open containers. Disposal requires a controlled neutralization step.
Corrosive Causes severe skin burns and eye damage.[6]The parent compound and its hydrolysis product (HCl) are highly corrosive. Mandates use of robust Personal Protective Equipment (PPE).
Toxic/Irritant May cause respiratory irritation upon inhalation.[7][8] Harmful if swallowed or in contact with skin.[9]All handling and neutralization must be performed in a certified chemical fume hood to prevent exposure to vapors and HCl gas.
Environmental Potentially harmful to aquatic life.[9]Direct release to the environment or sewer system is prohibited.[10] Neutralization is key to mitigating environmental impact.

Regulatory Framework:

  • OSHA 29 CFR 1910.1450: This standard, "Occupational Exposure to Hazardous Chemicals in Laboratories," requires laboratories to have a Chemical Hygiene Plan (CHP).[11][12] Your institution's CHP is the primary document governing safe chemical handling and disposal procedures.

  • EPA Resource Conservation and Recovery Act (RCRA): This act regulates the management of hazardous waste from generation to final disposal.[10][13] Chemical waste must be properly identified, labeled, and disposed of through an approved hazardous waste program.[10][14]

Disposal Decision Workflow

The appropriate disposal path depends on the quantity of the waste and its form (e.g., residual reagent, contaminated materials). The following decision tree illustrates the proper workflow.

DisposalWorkflow cluster_start cluster_assess cluster_small cluster_large Start Waste Identification: 3-(Trifluoromethyl)pyridine- 2-carbonyl chloride Quantity Assess Quantity & Contamination Level Start->Quantity Small Small Quantity (< 5-10 g) of Residual Reagent Quantity->Small Small Scale Large Large Quantity (> 10 g) or Grossly Contaminated Materials (e.g., Spill Debris) Quantity->Large Large Scale or Contaminated Neutralize Proceed to Controlled Neutralization Protocol (Section 4) Small->Neutralize Verify Verify pH is Neutral (pH 6-8) Neutralize->Verify Verify->Neutralize Failure (Adjust pH) Drain Drain Disposal with Copious Water (Subject to Local Regulations) Verify->Drain Success EHS Package, Label as Hazardous Waste, and Contact EHS for Pickup Large->EHS

Caption: Disposal decision workflow for this compound.

Protocol: Controlled Neutralization for Small Quantities

This protocol is intended for safely neutralizing small, residual quantities of this compound before disposal.

Causality: The objective is to slowly hydrolyze the acyl chloride in a controlled manner. A weak base (sodium bicarbonate) is used to simultaneously neutralize the hydrochloric acid as it is formed, preventing the release of corrosive fumes and controlling the reaction's exothermicity.

Materials:

  • This compound waste

  • Large beaker (at least 10x the volume of the waste and neutralization solution combined)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Saturated or 10% aqueous sodium bicarbonate (NaHCO₃) solution

  • pH paper or pH meter

Procedure:

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).[11]

  • Work in a Fume Hood: Conduct all steps of this procedure inside a certified chemical fume hood to contain any potential vapor or gas release.[12]

  • Prepare the Neutralization Bath: Place the large beaker in an ice bath on the magnetic stir plate. Add a stir bar and a volume of cold 10% sodium bicarbonate solution that is at least 20 times the estimated volume of the acyl chloride waste. Begin gentle stirring.

  • Slow Addition of Waste: Using a pipette or dropping funnel, add the this compound waste to the stirring bicarbonate solution dropwise and very slowly .

    • Rationale: The reaction is exothermic and produces gas (CO₂ from the bicarbonate and potentially HCl if addition is too fast). Slow, dropwise addition is critical to control the rate of reaction, heat generation, and gas evolution.[15][16]

  • Observe and Control: You will observe gas effervescence. If the foaming becomes too vigorous, stop the addition immediately and wait for it to subside before continuing. The ice bath helps dissipate the heat generated.

  • Allow for Complete Reaction: Once all the waste has been added, allow the solution to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for another 1-2 hours to ensure the reaction is complete.

  • Verify Neutralization: Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.

  • Final Disposal: Once neutralized, the resulting aqueous solution, containing sodium 3-(trifluoromethyl)picolinate and sodium chloride, can typically be poured down the sanitary sewer with copious amounts of running water. Crucially, you must first confirm this practice is permitted by your institution's EHS office and local wastewater regulations. [10][17]

Disposal of Large Quantities and Contaminated Waste

For quantities larger than 5-10 grams, or for materials heavily contaminated with the compound (e.g., spill cleanup materials, contaminated labware), in-lab neutralization is not recommended.

Procedure:

  • Containerize: Place the waste in a chemically compatible, sealable container. For solids like contaminated absorbents, a labeled drum or pail is appropriate.[7] Ensure the container is in good condition and will not leak.[18]

  • Label Correctly: The container must be clearly labeled with a "Hazardous Waste" tag.[10][18] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[10]

    • An accurate estimation of the quantity.

    • The date of waste generation.

    • The associated hazards (Corrosive, Water-Reactive).

  • Segregate and Store: Store the sealed container in a designated satellite accumulation area away from incompatible materials, especially water and bases.[18]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[10] Do not attempt to transport hazardous waste yourself.

References

  • Wikipedia. Acyl chloride. [Link]

  • Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • OSHA.gov. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • OSHA.gov. Laboratory Safety Guidance. [Link]

  • ASPR TRACIE. OSHA Standards for Biological Laboratories. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • YouTube. Acyl Chlorides - formation and hydrolysis mechanism. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • ILO International Chemical Safety Cards (ICSC). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Google Patents.
  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • ResearchGate. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • ResearchGate. Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. [Link]

  • Royal Society of Chemistry. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]

  • Sciencemadness Wiki. Acyl chloride. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • European Patent Office. Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. [Link]

  • State of New Jersey Department of Environmental Protection. Thermal degradation of fluoropolymers. [Link]

  • ResearchGate. Combustion and thermal decomposition of fluorinated polymers | Request PDF. [Link]

  • CSWAB. Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.